2-Tert-butoxycarbonylamino-5-[(3-carboxyphenyl)thio]thiazole
Overview
Description
2-Tert-butoxycarbonylamino-5-[(3-carboxyphenyl)thio]thiazole is a complex organic compound that features a thiazole ring substituted with a tert-butoxycarbonylamino group and a carboxyphenylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butoxycarbonylamino-5-[(3-carboxyphenyl)thio]thiazole typically involves multi-step organic reactions. One common approach is the condensation of a thiazole derivative with tert-butoxycarbonylamino and carboxyphenylthio substituents. The reaction conditions often require the use of specific catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as flow microreactor systems have been developed to introduce the tert-butoxycarbonyl group efficiently, making the process more sustainable and versatile compared to traditional batch methods .
Chemical Reactions Analysis
Types of Reactions
2-Tert-butoxycarbonylamino-5-[(3-carboxyphenyl)thio]thiazole can undergo various chemical reactions, including:
Oxidation: This reaction can modify the thiazole ring or the substituents, leading to different oxidation states.
Reduction: Reduction reactions can target specific functional groups, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new aromatic or aliphatic groups to the thiazole ring .
Scientific Research Applications
2-Tert-butoxycarbonylamino-5-[(3-carboxyphenyl)thio]thiazole has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 2-Tert-butoxycarbonylamino-5-[(3-carboxyphenyl)thio]thiazole exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s functional groups can form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with these targets, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
- 2-Tert-butoxycarbonylamino-5-[(3-carboxyphenyl)thio]imidazole
- 2-Tert-butoxycarbonylamino-5-[(3-carboxyphenyl)thio]oxazole
Uniqueness
Compared to similar compounds, 2-Tert-butoxycarbonylamino-5-[(3-carboxyphenyl)thio]thiazole offers unique reactivity due to the presence of the thiazole ring, which can participate in a wider range of chemical reactions. Its specific substituents also provide distinct properties that can be leveraged in various applications .
Properties
IUPAC Name |
3-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazol-5-yl]sulfanyl]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S2/c1-15(2,3)21-14(20)17-13-16-8-11(23-13)22-10-6-4-5-9(7-10)12(18)19/h4-8H,1-3H3,(H,18,19)(H,16,17,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDVGQFOLABFOCD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC=C(S1)SC2=CC=CC(=C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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